Product packaging for 2-Methyl-1,2,3,4-diepoxybutane(Cat. No.:CAS No. 6341-85-1)

2-Methyl-1,2,3,4-diepoxybutane

Cat. No.: B13455871
CAS No.: 6341-85-1
M. Wt: 100.12 g/mol
InChI Key: YDCANTZAVGJEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-1,2,3,4-diepoxybutane (CAS# 6341-85-1) is a specialized epoxide compound primarily used in toxicological and biochemical research. With a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol, it is recognized for its high reactivity as a bifunctional alkylating agent . This compound is a key metabolite of isoprene (2-methyl-1,3-butadiene) and is structurally analogous to the well-characterized carcinogen 1,2,3,4-diepoxybutane (DEB) . Its primary research value lies in its potent mutagenic activity, which has been demonstrated in studies using Salmonella typhimurium . The mutagenic potency of this and related epoxides is correlated with their alkylating power towards biological nucleophiles like nicotinamide and their hydrolysis half-lives . Researchers utilize this compound to investigate the mechanisms of metabolic activation of precursor compounds like isoprene, and to study the resulting DNA adduct formation, DNA cross-linking, and the induction of chromosomal aberrations . Furthermore, studies on its structural analogue, DEB, have shown that such diepoxides can activate the mitochondrial apoptotic pathway, induce oxidative stress through the generation of reactive oxygen species (ROS), and cause cell death in human lymphoblasts . This makes this compound a valuable tool for probing the molecular mechanisms of genotoxicity and cellular stress responses. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B13455871 2-Methyl-1,2,3,4-diepoxybutane CAS No. 6341-85-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6341-85-1

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2-methyl-2-(oxiran-2-yl)oxirane

InChI

InChI=1S/C5H8O2/c1-5(3-7-5)4-2-6-4/h4H,2-3H2,1H3

InChI Key

YDCANTZAVGJEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2CO2

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Methyl 1,2,3,4 Diepoxybutane

Stereoselective Synthesis Approaches for 2-Methyl-1,2,3,4-diepoxybutane Isomers

The presence of multiple stereocenters in this compound necessitates the development of stereoselective synthetic methods to access specific isomers. The biological metabolism of isoprene (B109036) itself proceeds through enantioselective and diastereoselective epoxidation pathways, highlighting the importance of stereochemistry in its biological activity. nih.gov

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific enantiomers and diastereomers of this compound is a key challenge in its synthesis. In biological systems, cytochrome P450-dependent monooxygenases are responsible for the stereoselective oxidation of isoprene to its mono- and di-epoxides. nih.gov This natural process underscores the potential for developing synthetic routes that can mimic this level of stereocontrol.

Research into the stereoselective synthesis of related epoxides has explored various strategies. For instance, the diastereoselective epoxidation of terpenes like R-(+)-limonene has been studied extensively, with enzymes and catalysts like Jacobsen's catalyst showing high selectivity towards specific epoxide diastereomers. researchgate.net While not directly applied to this compound in the reviewed literature, these studies provide a foundation for developing similar strategies for methylated butadiene derivatives.

Chiral Catalyst Systems in Epoxidation Reactions

The use of chiral catalysts is a cornerstone of asymmetric epoxidation. Chiral Mn(III) salen complexes have emerged as highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. sciengine.com These catalysts are significant for synthesizing chiral building blocks that can be transformed into various useful compounds. sciengine.com The immobilization of these chiral Mn(salen) catalysts on supports like organic polymers, inorganic materials, and hybrid materials has been explored to enhance their stability and reusability. sciengine.com

While the direct application of chiral Mn(salen) catalysts for the synthesis of this compound is not extensively detailed in the available research, their success with other olefins suggests their potential in the stereoselective epoxidation of isoprene or its monoepoxide derivatives. The choice of the chiral ligand, oxidant, and reaction conditions would be crucial in controlling the enantioselectivity and diastereoselectivity of the epoxidation process.

Precursor-Based Synthesis of this compound

Epoxidation of Methylated Butadiene Derivatives

The most direct precursor to this compound is isoprene (2-methyl-1,3-butadiene). The epoxidation of isoprene can yield the corresponding diepoxide. In biological systems, this transformation is catalyzed by cytochrome P450 enzymes. nih.gov

Synthetic approaches to the epoxidation of isoprene have been investigated, though controlling the reaction to selectively yield the diepoxide without side reactions can be challenging. The dioxide of isoprene, this compound, has been identified as a mutagenic metabolite. ugr.es

Multi-step Conversions from Polyhydroxylated Alkanes

An alternative strategy for synthesizing diepoxides involves the conversion of polyhydroxylated alkanes. This approach offers the advantage of starting from readily available chiral precursors, allowing for the synthesis of specific stereoisomers.

A well-established method for the synthesis of the unmethylated analogue, (S,S)-1,2,3,4-diepoxybutane, utilizes L-Threitol 1,4-bismethanesulfonate as a precursor. This multi-step synthesis provides a clear pathway to a specific stereoisomer of diepoxybutane. While this specific procedure details the synthesis of the unmethylated compound, it serves as a foundational method that could potentially be adapted for the synthesis of this compound by starting with an appropriately methylated threitol derivative.

The synthesis of (S,S)-1,2,3,4-diepoxybutane from L-Threitol 1,4-bismethanesulfonate involves the following key transformations:

Protection of the diol: The starting material, L-threitol, is first protected to allow for selective functionalization of the terminal hydroxyl groups.

Mesylation: The terminal hydroxyl groups are converted to mesylates, which are good leaving groups.

Deprotection and cyclization: Removal of the protecting group followed by treatment with a base induces an intramolecular Williamson ether synthesis, forming the two epoxide rings.

This method, as detailed in Organic Syntheses, provides a reliable route to enantiomerically pure diepoxybutane and highlights the utility of precursor-based strategies in stereoselective synthesis.

Optimization of Synthetic Conditions for this compound Production

Reagent Selection and Stoichiometry

The synthesis of this compound typically involves the epoxidation of an isoprene-derived precursor. A common method utilizes the epoxidation of isoprene itself, which can proceed in a stepwise manner to first form monoepoxides and subsequently the diepoxide. oecd.org Another approach involves the epoxidation of isoprene-derived diols. oberlin.edu

Epoxidizing Agents: A critical choice in the synthesis is the epoxidizing agent. meta-Chloroperbenzoic acid (m-CPBA) is a frequently used reagent for this transformation. oberlin.educopernicus.org The stoichiometry of m-CPBA is a key parameter to control. For the conversion of a diene like isoprene to a diepoxide, a molar excess of the epoxidizing agent is generally required to ensure both double bonds are epoxidized. For instance, in one reported synthesis, a 2-molar excess of potassium fluoride (B91410) (KF) was used to remove insoluble products after the reaction with m-CPBA. oberlin.edu

The choice of solvent also plays a role. Dichloromethane (B109758) (CH2Cl2) is a common solvent for epoxidation reactions using m-CPBA. oberlin.educopernicus.org

Starting Materials: The synthesis can start from isoprene (2-methyl-1,3-butadiene). oberlin.eduoecd.org Alternatively, isoprene-derived monoepoxides can be used as intermediates. acs.org The metabolism of isoprene can produce two monoepoxide metabolites: 3,4-epoxy-3-methyl-1-butene and 3,4-epoxy-2-methyl-1-butene, which can be further oxidized to 2-methyl-1,2:3,4-diepoxybutane. oecd.org Another synthetic route starts from 2-methyl-3-butene-1,2-diol, which is first synthesized from 2-methyl-2-vinyloxirane (B167661) and then epoxidized. oberlin.edu

Table 1: Reagents and Stoichiometry in the Synthesis of this compound and Related Epoxides

Starting MaterialEpoxidizing AgentStoichiometry of Epoxidizing AgentSolventOther ReagentsReference
Isoprenemeta-Chloroperbenzoic acid (m-CPBA)Not specifiedDichloromethane (CH2Cl2)Potassium Fluoride (KF) (2 molar excess) oberlin.edu
2-methyl-3-butene-1,2-diolmeta-Chloroperbenzoic acid (m-CPBA)EquimolarNot specified- oberlin.edu
Protected diol (Compound 11)meta-Chloroperbenzoic acid (m-CPBA)~1.1 equivalentsDichloromethane (DCM)- copernicus.org

This table is based on available research data and may not be exhaustive.

Reaction Kinetics and Yield Enhancements

In a laboratory synthesis starting from isoprene and m-CPBA, the reaction was allowed to proceed for one week at room temperature. oberlin.edu This extended reaction time suggests that the epoxidation of both double bonds may be a slow process under these conditions. Following the reaction, the mixture was stored at 4 °C for at least 4 hours to facilitate the precipitation of insoluble byproducts. oberlin.edu

Yield enhancement strategies often involve careful purification steps. In the synthesis using m-CPBA, gravity filtration is employed to remove insoluble products. oberlin.edu Subsequent treatment with potassium fluoride (KF) helps to remove acidic impurities. oberlin.edu The final product is often purified by vacuum distillation. For example, a vacuum distillation at 300 mTorr yielded approximately 2 g of this compound. oberlin.edu Another procedure reported vacuum distillation at 54 °C and 1 Torr to purify an intermediate diol. oberlin.edu

The study of reaction kinetics is also important for understanding the atmospheric fate of isoprene-derived epoxides. The acid-catalyzed hydrolysis of these epoxides is a significant reaction pathway in atmospheric aerosols. oberlin.eduoberlin.edu While not directly related to the synthesis, the understanding of these subsequent reactions provides a broader context for the importance of obtaining pure samples of this compound for such kinetic studies.

Table 2: Kinetic Data and Yields for Syntheses Involving this compound and Related Compounds

ReactionConditionsProductApproximate YieldReference
Epoxidation of Isoprenem-CPBA, CH2Cl2, 1 week at room temp.(±)-2-Methyl-1,2,3,4-diepoxybutane~2 g oberlin.edu
Epoxidation of 2-methyl-3-butene-1,2-diolEquimolar m-CPBA(±)-2-Methyl-3,4-epoxy-1,2-butanediol~2 g oberlin.edu
Epoxidation of protected diol (Compound 11)m-CPBA, DCM, overnight at room temp.Epoxidized product53% over two steps copernicus.org

This table is based on available research data and may not be exhaustive.

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1,2,3,4 Diepoxybutane

Nucleophilic Ring-Opening Reactions of Epoxy Groups

The strained three-membered rings of the epoxy groups in 2-Methyl-1,2,3,4-diepoxybutane render it susceptible to attack by a variety of nucleophiles. These reactions involve the opening of one or both epoxide rings to form new covalent bonds.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound in an acidic aqueous environment is a significant transformation pathway. The presence of an acid catalyst facilitates the protonation of an epoxide oxygen, activating the ring towards nucleophilic attack by water.

Kinetic analysis of the acid-catalyzed hydrolysis of (±)-2-methyl-1,2,3,4-diepoxybutane has been conducted to understand its atmospheric lifetime and reactivity. Utilizing nuclear magnetic resonance (NMR) techniques, the hydrolysis rate constants have beendetermined. oberlin.edu These studies are crucial for developing structure-reactivity models that can predict the hydrolysis rates for a range of atmospherically relevant epoxides. oberlin.edu

A study by Cole-Filipiak et al. (2010) synthesized (±)-2-methyl-1,2,3,4-diepoxybutane and measured its hydrolysis rate constant. The presence of two diastereomeric forms was confirmed by the observation of two distinct methyl group singlets in the NMR spectrum. oberlin.edu The rate of hydrolysis is influenced by factors such as the substitution on the epoxide carbons and the presence of neighboring functional groups. oberlin.edu

Table 1: Acid-Catalyzed Hydrolysis Rate Constant for this compound

Compound Hydrolysis Rate Constant (kH+) Method Reference
(±)-2-Methyl-1,2,3,4-diepoxybutane Specific value not provided in abstract NMR Spectroscopy oberlin.edu

For the related compound 1,2:3,4-diepoxybutane (DEB), kinetic studies have shown that its degradation involves general and specific acid-base catalysis, with the greatest stability observed in the pH range of 5–9. researchgate.net At highly acidic (pH 1) or basic (pH 13) conditions, the half-life of DEB is significantly shortened to a few hours at 20°C. researchgate.net

The complete acid-catalyzed hydrolysis of both epoxide rings in this compound results in the formation of a tetrol. The primary product identified from this reaction is 2-methyl-1,2,3,4-butanetetraol. oberlin.eduamazonaws.com This hydrophilic polyol is a known component of secondary organic aerosol (SOA) in the atmosphere, highlighting the environmental relevance of the hydrolysis of its diepoxide precursor. oberlin.edu The synthesis of a mixture of 2-methylerythritol (B1207437) and 2-methylthreitol, which are diastereomers of 2-methyl-1,2,3,4-butanetetraol, proceeds through the hydrolysis of this compound. amazonaws.com

Table 2: Hydrolysis Product of this compound

Reactant Reaction Condition Major Product Reference

Reactions with Inorganic Nucleophiles (e.g., Sulfate (B86663), Halides)

In environments containing inorganic ions, this compound can undergo nucleophilic attack from species other than water. The presence of sulfates, halides, and other inorganic nucleophiles can lead to a diverse range of products. For instance, isoprene-derived hydroxy epoxides, polyols, and sulfates have been observed to coexist in ambient SOA, providing direct evidence for the atmospheric importance of these reaction pathways. oberlin.edu

Studies on the analogous compound 1,2,3,4-diepoxybutane (DEB) show that in the presence of sulfate, the first epoxide ring-opening step can produce significant yields of monoepoxide hydroxy sulfates (38%), with a preference for sulfate attack at the primary carbon of the epoxide. oberlin.edu Subsequent reaction of the second epoxide ring can lead to di-sulfate products. oberlin.edu Furthermore, the decomposition of DEB-derived DNA adducts has been shown to proceed through the opening of the remaining oxirane ring by nucleophiles such as dihydrogen phosphate (B84403) and chloride ions. nih.govnih.gov While direct product yields for this compound were not found, similar reactivity is expected, with the methyl group likely influencing the regioselectivity of the nucleophilic attack.

Reactions with Organic Nucleophiles

The electrophilic nature of the epoxide rings allows for reactions with a wide array of organic nucleophiles, particularly those containing amine or thiol groups. This reactivity is of significant biological interest, as it underlies the mechanism of toxicity for related diepoxides which can alkylate biomolecules.

Research comparing the reactivity of epoxides derived from isoprene (B109036) (2-methyl-1,3-butadiene) and 1,3-butadiene (B125203) has provided specific insights. A study showed that 2-methyl-2,2'-bioxirane (a diastereomer of this compound) reacts with the amino acid derivative L-valine methyl ester to produce a mixture of 1:1 and 2:1 adducts. researchgate.net The 1:1 adduct corresponds to methyl 2-(3,4-dihydroxy-3-methylpyrrolidin-1-yl)-3-methylbutanoate. researchgate.net In contrast, the reaction with N-acetylcysteine methyl ester, a thiol-containing nucleophile, yields 3-methylthiolane-3,4-diols. researchgate.net

The unmethylated analog, 1,2,3,4-diepoxybutane (DEB), is known to react with nucleophilic sites on DNA and proteins. nih.govnih.gov It forms covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) and the N6 position of adenine (B156593). acs.orgacs.org It also cross-links with proteins by reacting with nucleophilic amino acid residues such as cysteine and lysine (B10760008). researchgate.net Specifically, DNA-protein cross-links involving 1-(S-cysteinyl)-4-(guan-7-yl)-2,3-butanediol have been identified, demonstrating the ability of the diepoxide to bridge these two distinct macromolecules. nih.govnih.govnih.gov

Polymerization and Cross-linking Mechanisms

The presence of two reactive epoxide groups allows this compound to act as a monomer in polymerization reactions and as a cross-linking agent for existing polymers.

The compound is listed in patents as a monomer that can be used for the synthesis of polyether copolymers. google.com In general, diepoxides like diepoxybutane can undergo polymerization when heated or in the presence of a catalyst, which can sometimes be a violent reaction. wikipedia.org

More extensively studied is the use of the related 1,2,3,4-diepoxybutane (DEB) as a cross-linking agent. DEB is effective in cross-linking polymers rich in nucleophilic groups, such as starch, which contains abundant hydroxyl groups. researchgate.netchem.sk The cross-linking mechanism involves the opening of the two epoxide rings by the hydroxyl groups of different starch polymer chains, forming stable ether linkages that bridge the chains. This modification alters the material's properties, such as increasing the molecular weight of water-soluble fractions and forming water-insoluble materials. chem.sk The activation energy for the cross-linking of starch by DEB has been determined to be 55 kJ/mol. chem.sk

The bifunctional nature of diepoxides is also the basis for their ability to induce DNA-protein cross-links. The mechanism involves the initial alkylation of a nucleophilic site on one macromolecule (e.g., N7 of guanine in DNA) by one of the epoxide groups. nih.gov The second epoxide group remains reactive and can subsequently form a covalent bond with a nearby nucleophilic amino acid side chain (e.g., a cysteine thiol) on a protein, resulting in a stable cross-link between the DNA and the protein. nih.govresearchgate.net

Investigation of Diepoxide-Induced Polymerization

Diepoxides, including 1,2,3,4-diepoxybutane, are known to undergo polymerization when heated or in the presence of a catalyst, which can sometimes be a violent reaction. wikipedia.org This process is initiated by the ring-opening of one of the epoxide groups, which then propagates by attacking an epoxide ring on another monomer.

While specific studies detailing the polymerization mechanism of this compound are not extensively documented in the provided search results, the general mechanism can be inferred from the behavior of similar epoxides. The polymerization can proceed via cationic or anionic mechanisms, depending on the initiator used. For instance, Lewis acids can coordinate to an oxygen atom, making the ring more susceptible to nucleophilic attack, while strong bases can deprotonate a suitable initiator to create a nucleophile that attacks a ring carbon. The presence of the methyl group on the C-2 carbon likely influences the regioselectivity of the ring-opening, favoring attack at the less sterically hindered positions of the epoxide rings.

Mechanisms of Macromolecular Cross-linking

This compound, like its parent compound DEB, is an effective cross-linking agent due to its bifunctional nature. nih.gov It can react with nucleophilic functional groups (such as hydroxyl, amino, or thiol groups) present on polymer chains, forming stable ether, ester, or thioether linkages. This creates a three-dimensional network, significantly altering the physical and chemical properties of the material.

The cross-linking mechanism involves a two-step nucleophilic substitution (SN2) reaction. First, a nucleophilic group on a macromolecule attacks one of the epoxide rings, leading to its opening and the formation of a covalent bond. The second, still intact, epoxide ring can then react with another nucleophilic group on a different polymer chain, completing the cross-link. This mechanism has been explored in the modification of natural polymers like starch and hyaluronic acid using the closely related 1,2,3,4-diepoxybutane (DEB). nih.govresearchgate.netchem.skgoogle.com

In the context of biological macromolecules, diepoxides are known to be potent cross-linkers of DNA and proteins. nih.govnih.gov The initial reaction often occurs at the N7 position of guanine in DNA. oup.comnih.gov The remaining epoxide moiety can then react with another nucleophile, such as a cysteine thiol group on a protein, to form a DNA-protein cross-link (DPC). nih.gov

The reactivity of the diepoxide as a cross-linker is influenced by its structure. A study comparing the cross-linking of starch with 1,2,3,4-diepoxybutane (DEB) and 1,2,7,8-diepoxyoctane (B1206477) (DEO) provided insights into the energetics of the process. The activation energy for cross-linking was found to be significantly lower for DEB, indicating higher reactivity. chem.skcapes.gov.br This suggests that the proximity of the two epoxy groups in the shorter butane (B89635) backbone facilitates the second ring-opening reaction after the first has occurred. chem.sk

Table 1: Activation Energies for Starch Cross-linking

Cross-linking Agent Activation Energy (kJ/mol)
1,2,3,4-Diepoxybutane (DEB) 55 chem.skcapes.gov.br
1,2,7,8-Diepoxyoctane (DEO) 105 chem.skcapes.gov.br
Epichlorhydrin (E) 131 chem.skcapes.gov.br

This interactive table shows the comparative activation energies for different cross-linking agents in reactions with starch.

The efficiency of cross-linking is also evident in the resulting increase in the molecular weight of the polymer.

Table 2: Molecular Weight of Water-Soluble Starch Before and After Cross-linking

Starch Sample Weight Average Molecular Weight (Mw) in kDa
Starting Material 291 researchgate.netcapes.gov.br
Cross-linked with DEB 471 researchgate.netcapes.gov.br
Cross-linked with DEO 931 researchgate.netcapes.gov.br

This interactive table demonstrates the increase in molecular weight upon cross-linking.

Stereochemical Aspects of Reactivity

This compound is a chiral molecule, and its stereochemistry plays a crucial role in its chemical reactivity and the biological consequences of its reactions. The compound exists as multiple diastereomers and enantiomers, each with a unique three-dimensional structure. oberlin.edu

Diastereomeric and Enantiomeric Reactivity Profiles

The different stereoisomers of diepoxides exhibit distinct reactivity profiles. This has been extensively studied for 1,2,3,4-diepoxybutane (DEB), which exists as (S,S), (R,R), and meso isomers. nih.gov These isomers show different rates of reaction with biological nucleophiles and varying levels of cytotoxicity and genotoxicity, with the S,S-DEB isomer often being the most potent. researchgate.net

For instance, in reactions with glutathione (B108866) (GSH) mediated by rat liver cytosol, stereoselective depletion of GSH was observed, with different stereoisomers of diepoxybutane exhibiting different reaction rates. oup.com Similarly, in reactions with DNA, the stereochemistry of the diepoxide dictates the nature and quantity of the resulting adducts. oup.com Exposure of 2'-deoxyguanosine (B1662781) to racemic butadiene diolepoxide (BDE) resulted in a diastereomeric pair of adducts. oup.com The enantiomeric composition of these adducts in mouse lung tissue after exposure revealed that different diastereomers of BDE contributed unequally to the total adducts formed. oup.com

It is expected that the diastereomers and enantiomers of this compound would exhibit similarly distinct reactivity profiles due to the fixed spatial arrangement of the epoxide rings and the methyl group, which would influence their interaction with chiral biological targets like enzymes and DNA.

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of the diepoxide not only affects the rate of reaction but also determines the structure of the final products. A key example is the formation of DNA cross-links by DEB. Studies have shown that the stereochemistry of the DEB isomer directly influences the type of cross-link formed. While (S,S)- and (R,R)-DEB preferentially form interstrand cross-links (between opposite DNA strands), the meso-isomer generates a mix of both intrastrand (on the same strand) and interstrand lesions. researchgate.net

This structural difference in the final product has significant biological implications. The conformation of the DNA adduct is dependent on the stereochemistry of the parent diepoxide, which in turn affects the degree of helix distortion and the subsequent recognition and repair by cellular machinery. acs.org The formation of different adducts can be observed through techniques like NMR spectroscopy, which can distinguish between the diastereomeric products formed. oup.com

Furthermore, the stereochemistry of the adducts has a measurable impact on the stability of the DNA duplex. The introduction of either R,R- or S,S-bis-N6-dA adducts from DEB into a DNA duplex significantly lowers its thermal melting temperature (Tm), indicating a substantial destabilization of the DNA structure, regardless of the adduct's specific stereochemistry in this case. acs.org

Table 3: Thermal Melting Temperatures (Tm) of DNA Duplexes with and without DEB-Adducts

DNA Duplex Tm in 0.1 M NaCl (°C) Tm in 1 M NaCl (°C)
Unmodified 44 acs.org 53 acs.org
R,R-adduct 28 acs.org 36 acs.org
S,S-adduct 27 acs.org 35 acs.org

This interactive table illustrates the destabilizing effect of stereoisomeric adducts on DNA thermal stability.

Molecular Interactions of 2 Methyl 1,2,3,4 Diepoxybutane with Biomolecules

Formation and Characterization of Nucleic Acid Adducts

The interaction of 1,2,3,4-diepoxybutane with DNA results in the formation of several distinct nucleic acid adducts. These adducts arise from the covalent binding of DEB to the DNA bases, leading to structural alterations that can interfere with normal cellular processes like DNA replication and transcription. The formation of these adducts is a critical step in the mechanism of DEB-induced genotoxicity.

The ability of 1,2,3,4-diepoxybutane to form DNA-DNA cross-links is a key aspect of its biological activity. nih.gov This process begins with the initial alkylation of a DNA base by one of the epoxide groups of DEB, forming a monoadduct. This monoadduct, still possessing a reactive epoxide group, can then react with a second nucleobase, either on the same strand (intrastrand) or the opposite strand (interstrand), to form a stable cross-link. nih.govacs.org The stereochemistry of the DEB molecule plays a significant role in determining the type of cross-link formed. nih.gov

The most prevalent DNA-DNA cross-links formed by 1,2,3,4-diepoxybutane are between two guanine (B1146940) residues. The major product of this reaction is 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD). nih.govnih.gov This cross-link forms when DEB reacts with the N7 position of two different guanine bases. researchgate.net The formation of these cross-links can be either interstrand or intrastrand, with the stereochemistry of the DEB isomer influencing the outcome. For instance, the S,S-DEB isomer has been shown to produce a higher number of interchain cross-links, while the meso-DEB isomer can form both 1,2-intrastrand and 1,3-interstrand cross-links. nih.govresearchwithrutgers.com These guanine-guanine cross-links are preferentially formed within 5'-GNC sequences. nih.gov

Table 1: Guanine-Guanine Cross-links Formed by 1,2,3,4-Diepoxybutane

Adduct NameStructureType of Cross-linkPreferred Sequence
1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD)A butanediol (B1596017) bridge linking the N7 positions of two guanine bases.Interstrand and Intrastrand5'-GNC

In addition to guanine-guanine cross-links, 1,2,3,4-diepoxybutane also induces the formation of asymmetrical cross-links between guanine and adenine (B156593) bases. nih.gov While these guanine-adenine lesions are found to be approximately ten times less abundant than the guanine-guanine cross-links, their formation is significant as they contribute to mutations at A:T base pairs. nih.govunc.edu Several regioisomeric forms of guanine-adenine adducts have been identified, resulting from the reaction of the DEB monoadduct with different nitrogen atoms on the adenine molecule. nih.gov

Identified guanine-adenine cross-links include:

1-(aden-1-yl)-4-(guan-7-yl)-2,3-butanediol (N1A-N7G-BD)

1-(aden-3-yl)-4-(guan-7-yl)-2,3-butanediol (N3A-N7G-BD)

1-(aden-7-yl)-4-(guan-7-yl)-2,3-butanediol (N7A-N7G-BD)

1-(aden-N6-yl)-4-(guan-7-yl)-2,3-butanediol (N6A-N7G-BD) nih.gov

Among these, the N1A-N7G-BD and N6A-N7G-BD adducts have been noted for their greater hydrolytic stability compared to other cross-links. nih.gov

Table 2: Guanine-Adenine Cross-links Formed by 1,2,3,4-Diepoxybutane

Adduct NameLinkage PointsRelative Abundance
N1A-N7G-BDAdenine N1 and Guanine N7Less abundant than G-G cross-links
N3A-N7G-BDAdenine N3 and Guanine N7Less abundant than G-G cross-links
N7A-N7G-BDAdenine N7 and Guanine N7Less abundant than G-G cross-links
N6A-N7G-BDAdenine N6 and Guanine N7Less abundant than G-G cross-links

A further type of bifunctional DNA lesion produced by 1,2,3,4-diepoxybutane is the hypoxanthine-guanine adduct. Specifically, 1-(hypoxanth-1-yl)-4-(guan-7-yl)-2,3-butanediol (N1HX-N7G-BD) has been identified. It is proposed that this adduct is not formed directly but arises from the hydrolytic deamination of the previously formed 1-(aden-1-yl)-4-(guan-7-yl)-2,3-butanediol (N1A-N7G-BD) adduct. nih.gov Although these adducts are less abundant than the guanine-guanine cross-links, their formation is of interest as they have the potential to contribute to mutations at both GC and AT base pairs. nih.gov

The formation of DNA-DNA cross-links is preceded by the formation of DNA monoadducts. The initial reaction of 1,2,3,4-diepoxybutane with DNA predominantly occurs at the N7 position of guanine, leading to the formation of N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)-guanine monoadducts. nih.govacs.org These monoadducts are intermediates that can either be hydrolyzed or react further to form cross-links. acs.org In addition to guanine monoadducts, DEB can also react with adenine to form exocyclic adducts. miamioh.edu

The structural elucidation of these monoadducts and the subsequent cross-links has been achieved through a combination of advanced analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS), which provide detailed information about the chemical structure and connectivity of the adducts. nih.govmiamioh.edu UV spectroscopy has also been employed in the characterization of these molecules. nih.gov

The stability of the various adducts formed by 1,2,3,4-diepoxybutane is a critical factor in their biological persistence and ultimate toxicological effects. N7-alkylation of guanine introduces a positive charge on the imidazole (B134444) ring, which destabilizes the N-glycosidic bond and makes the adduct susceptible to spontaneous depurination, leading to the formation of an abasic site. researchgate.net

Studies on the stability of DEB-deoxyguanosine monoadducts at physiological pH and temperature have revealed varying half-lives. For instance, N7-alkylated monoadducts (P5 and P5') were found to be labile with half-lives of 2.6 and 2.7 hours, respectively. nih.gov These adducts primarily decompose through the loss of the deoxyribose moiety. nih.gov In contrast, some guanine-adenine cross-links, such as N1A-N7G-BD and N6A-N7G-BD, exhibit greater hydrolytic stability, which may lead to their accumulation in tissues. nih.gov The stability of bis-N7G-BD cross-links is also influenced by their conformation, with interstrand cross-links having a longer half-life (147 hours) compared to intrastrand cross-links (35 hours) in short DNA duplexes. researchgate.net

Table 3: Half-lives of Selected 1,2,3,4-Diepoxybutane-DNA Adducts

Adduct TypeSpecific AdductHalf-life (at physiological conditions)Decomposition Pathway
MonoadductN7-(2'-hydroxy-3',4'-epoxybut-1'-yl)-dG (P5)2.6 hoursLoss of deoxyribose
MonoadductN7-(2'-hydroxy-3',4'-epoxybut-1'-yl)-dG (P5')2.7 hoursLoss of deoxyribose
Cross-linkIntrastrand bis-N7G-BD35 hoursDepurination
Cross-linkInterstrand bis-N7G-BD147 hoursDepurination

Stereoisomer-Specific Adduct Formation

The metabolism of isoprene (B109036) to 2-methyl-1,2,3,4-diepoxybutane is a stereoselective process, yielding different stereoisomers of the diepoxide. This stereochemistry plays a crucial role in the subsequent adduction to biomolecules. The formation of these stereoisomers occurs enantioselectively and diastereoselectively, with notable differences observed across various species, including rats, mice, and humans. nih.gov

The reactivity of these stereoisomers with biomolecules is also expected to be specific. For instance, in vitro studies with liver microsomes have demonstrated species- and gender-dependent differences in the diastereoselectivity and enantioselectivity of the metabolic oxidation and hydrolysis reactions of isoprene. nih.gov While detailed studies on the stereoisomer-specific formation of all types of adducts are not extensively available, the initial metabolic steps clearly indicate that the biological activity of this compound is influenced by its stereochemical form.

Table 1: Stereoselective Metabolism of Isoprene

FeatureDescription
Metabolic Process Epoxidation of isoprene to mono- and di-epoxides.
Enzymes Involved Cytochrome P450-dependent monooxygenases. nih.gov
Stereoselectivity The oxidation process is both enantioselective and diastereoselective. nih.gov
Species Differences Significant variations in the stereochemistry of metabolites are observed between rats, mice, and humans. nih.gov
Implication The specific stereoisomers of this compound formed will influence its reactivity and adduct formation with biomolecules.

Protein Adduct Formation and Cross-linking

This compound is a bifunctional alkylating agent capable of forming adducts with proteins and inducing cross-linking between proteins and DNA.

While the precise mechanisms of DNA-protein cross-linking by this compound are not as extensively characterized as those for the structurally similar 1,2,3,4-diepoxybutane (a metabolite of 1,3-butadiene), it is understood that isoprene diepoxides exhibit a lower cross-linking potential in vivo compared to their butadiene counterparts. nih.gov For 1,2,3,4-diepoxybutane, the cross-linking mechanism involves the reaction of the diepoxide with nucleophilic sites on both DNA and proteins. nih.gov It is proposed that one epoxide ring reacts with a nucleophilic site on a protein, and the second epoxide ring then reacts with a nearby DNA base, forming a covalent cross-link. nih.gov A common target on DNA is the N7 position of guanine. nih.gov

The electrophilic nature of the epoxide groups in this compound makes them reactive towards nucleophilic amino acid residues in proteins. While comprehensive proteomic studies to identify all modified residues by isoprene diepoxide are limited, it is known that nucleophilic amino acids such as cysteine and lysine (B10760008) are primary targets for alkylation by epoxides. nih.gov The thiol group of cysteine is a particularly strong nucleophile and is a common site of adduction for various electrophilic compounds. For the related compound 1,2,3,4-diepoxybutane, it has been shown to preferentially cross-link the N-7 position of guanine with a cysteine or lysine side chain in proteins. nih.gov

Hemoglobin adducts are valuable biomarkers for assessing in vivo exposure to reactive electrophiles.

In vitro studies have demonstrated that this compound reacts with the N-terminal valine of hemoglobin to form a characteristic ring-closed adduct. diva-portal.org This adduct is a pyrrolidine (B122466) derivative, specifically N,N-(2,3-dihydroxy-2-methyl-1,4-butadiyl)valinamide, also referred to as MPyr-Val. diva-portal.org The formation of this adduct has been confirmed through studies using valinamide (B3267577) and oligopeptides as models for the N-terminal valine of hemoglobin. diva-portal.org The analysis of these adducts is often carried out using mass spectrometry-based techniques following enzymatic digestion of the globin protein. diva-portal.orgnih.gov

Table 2: Characterized Adducts of this compound

BiomoleculeAdduct TypeSpecific Adduct
Hemoglobin N-terminal Valine AdductN,N-(2,3-dihydroxy-2-methyl-1,4-butadiyl)valinamide (MPyr-Val) diva-portal.org
DNA (Guanine) N7-Guanine AdductsRegioisomeric adducts at both terminal and internal oxirane carbons nih.gov
DNA (Adenine) N6-Deoxyadenosine AdductsAdducts at both external and internal oxirane carbons nih.gov

Hemoglobin Adduct Formation and Structural Analysis

Metabolic Pathways and Metabolite Research

The biological effects of this compound are intrinsically linked to its metabolic formation and detoxification. Isoprene is first metabolized by cytochrome P450 enzymes, primarily CYP2E1, to its monoepoxide intermediates. nih.govresearchgate.net These monoepoxides can then be further oxidized to form this compound. nih.govresearchgate.netnih.gov

The detoxification of these reactive epoxides can occur through two main pathways: enzymatic hydrolysis by epoxide hydrolase to form diols, or conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases. nih.govresearchgate.net The balance between the metabolic activation to the diepoxide and the detoxification pathways is a critical determinant of the potential for adduct formation and toxicity. Research on the urinary metabolites of isoprene has been conducted in various species to understand these metabolic pathways and to identify biomarkers of exposure. dntb.gov.ua

Role of this compound as an Isoprene Metabolite

This compound, also known as 2-methyl-2,2'-bioxirane, is a significant metabolite of isoprene (2-methyl-1,3-butadiene). nih.govnih.govhaz-map.com Isoprene is a volatile organic compound produced endogenously by mammals, including humans, and is also an industrial chemical used in the production of synthetic rubber. nih.govwikipedia.org The metabolic transformation of isoprene into its reactive epoxide metabolites is a critical area of study due to the potential for these metabolites to interact with biological macromolecules.

The metabolic pathway begins with the oxidation of isoprene to form two isomeric monoepoxides: 2-ethenyl-2-methyloxirane (also referred to as IP-1,2-O) and 2-(1-methylethenyl)oxirane (IP-3,4-O). nih.govnih.gov This initial epoxidation is a crucial activation step. Subsequently, these monoepoxides can undergo a second oxidation reaction, leading to the formation of the diepoxide, this compound. nih.govnih.gov This diepoxide is considered a mutagenic metabolite, in contrast to the monoepoxide precursors which are generally not mutagenic. nih.gov The formation of this reactive diepoxide highlights a bioactivation pathway where the initial substance is converted into a more chemically reactive and potentially more toxic compound.

Table 1: Isoprene and its Primary Epoxide Metabolites

Compound NameAbbreviationRole in Pathway
Isoprene-Parent Compound
2-Ethenyl-2-methyloxiraneIP-1,2-OMonoepoxide Intermediate
2-(1-Methylethenyl)oxiraneIP-3,4-OMonoepoxide Intermediate
This compoundMBODiepoxide Metabolite

Enzymatic Biotransformation Processes (e.g., Cytochrome P450 mediated)

The biotransformation of isoprene and its monoepoxide intermediates into this compound is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics and endogenous compounds. mdpi.com The epoxidation reactions that convert isoprene into its more reactive metabolites are characteristic of Phase I metabolism catalyzed by CYPs.

Extensive research has identified Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for the hepatic metabolism of isoprene and its monoepoxides in humans. nih.govunc.edu In vitro studies using human liver microsomes and cell lines expressing specific human CYP enzymes have demonstrated that CYP2E1 exhibits the highest rate of formation for the isoprene monoepoxides. nih.gov Furthermore, CYP2E1 is uniquely efficient in catalyzing the subsequent oxidation of both monoepoxide isomers to form this compound. nih.gov

While CYP2E1 is the major contributor, other CYP isoforms have also been implicated in isoprene metabolism. Studies have shown that CYP2B6 can also contribute to the formation of isoprene monoepoxides, although to a lesser extent than CYP2E1. nih.gov The involvement of other CYPs, such as CYP3A4, has been noted in the metabolism of structurally similar compounds like 1,3-butadiene (B125203), suggesting a potential, albeit likely minor, role in isoprene biotransformation. nih.govunc.edu The induction of specific P450s can influence the stereochemical outcome of the epoxidation, leading to different diastereomers of the diepoxide. nih.gov For instance, induction of CYP2E1 favors the formation of both erythro- and threo-diepoxides, while induction of CYP2B1 and CYP3A leads to a high selectivity for the threo-diastereomer in rats. nih.gov

The enzymatic process is a multi-step oxidation. The first epoxidation of isoprene yields the monoepoxides, and the second epoxidation of these intermediates by CYP enzymes, predominantly CYP2E1, results in the formation of this compound. nih.govnih.gov This sequential oxidation underscores the role of CYPs in the bioactivation of isoprene.

Table 2: Relative Activity of Human CYP Isoforms in Isoprene Metabolism

CYP IsoformRole in MetabolismRelative Rate of Metabolite Formation
CYP2E1 Formation of monoepoxides and diepoxideHighest
CYP2B6 Formation of monoepoxidesModerate
CYP1A1 Isoprene MetabolismNot significant
CYP1A2 Isoprene MetabolismNot significant
CYP2A6 Isoprene MetabolismNot significant
CYP2C9 Isoprene MetabolismNot significant
CYP2D6 Isoprene MetabolismNot significant
CYP3A4 Isoprene MetabolismNot significant

Source: Adapted from in vitro studies with human-expressed CYP enzymes. nih.gov

Analytical and Spectroscopic Characterization Methods for 2 Methyl 1,2,3,4 Diepoxybutane and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 2-Methyl-1,2,3,4-diepoxybutane and its derivatives, enabling their separation from complex mixtures prior to detection and quantification. The choice of technique is often dictated by the volatility and polarity of the target analyte.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of epoxides derived from isoprene (B109036), such as isoprene monoxide, thermal desorption GC-MS (TD-GCMS) has been explored. While direct analysis of this compound by GC-MS is not extensively documented, methods developed for its precursor, isoprene, and related epoxides provide a framework for its potential analysis. diva-portal.orgdiva-portal.org The analysis of isoprene in various matrices has been established using purge-and-trap systems coupled with GC-MS, indicating the suitability of this technique for volatile organic compounds. researchgate.net

For less volatile derivatives or to improve chromatographic properties, chemical derivatization is often employed. jfda-online.comyoutube.com Silylation, for instance, is a common derivatization technique that increases the volatility of compounds containing functional groups like hydroxyls, which are present in the hydrolysis products of this compound. gcms.czsigmaaldrich.com The choice of derivatizing reagent is critical and depends on the specific functional groups present in the molecule. gcms.cz

Table 1: Exemplary GC-MS Methodologies for Isoprene and Related Compounds

Parameter Isoprene in Water researchgate.net Isoprene in Culture Headspace researchgate.net General Epoxide Analysis diva-portal.orgdiva-portal.org
Instrumentation GC-MSD with Purge-and-Trap GC-MS with SPME TD-GCMS
Column Rt-Alumina BOND/KCl Not specified Not specified
Purge Gas Flow Rate 50 mL min⁻¹ N/A N/A
Purge Time 15 min N/A N/A
Detection Limit 0.5 pM Not specified Not specified
Precision < 4% (n=6) Not specified Not specified

| Recovery | 91%–102% | Not specified | Not specified |

This table presents data for isoprene and general epoxides as a proxy for this compound due to a lack of specific literature.

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of non-volatile derivatives of this compound, particularly its adducts with DNA and proteins. This approach offers exceptional sensitivity and specificity, allowing for the detection of adducts at very low concentrations in biological samples. nih.govnih.gov

High-performance liquid chromatography (HPLC) is widely used for the separation of diepoxybutane-derived adducts. For instance, an HPLC-32P-postlabelling procedure has been developed to detect DNA adducts formed by diepoxybutane. nih.gov More advanced methods utilize HPLC coupled directly to mass spectrometry for the analysis of DNA and hemoglobin adducts. nih.govnih.gov A notable application is the quantitative analysis of adenine-guanine cross-links of 1,2,3,4-diepoxybutane in tissues of exposed mice. nih.govnih.gov In this method, the adducts are released from the DNA backbone and then separated using capillary HPLC before being detected by MS/MS. nih.gov

Table 2: HPLC Parameters for the Analysis of Diepoxybutane-DNA Adducts

Parameter Value/Description Reference
HPLC System Agilent 1100 capillary HPLC nih.gov
Column Zorbax SB-C18 (150 × 0.5 mm, 5 µm) nih.gov
Flow Rate 15 µL/min nih.gov
Mobile Phase A 0.05% acetic acid nih.gov
Mobile Phase B Methanol nih.gov

| Gradient | Linear gradient from 3% to 9% B in 5 min, then to 24% B in 3 min | nih.gov |

Ultraperformance liquid chromatography (UPLC) offers advantages over traditional HPLC in terms of resolution, speed, and sensitivity, making it well-suited for the analysis of complex biological samples. nih.gov A nano-UPLC-MS/MS method has been successfully employed for the quantitative analysis of N,N-(2,3-dihydroxy-1,4-butadiyl)-valine (pyr-Val), a specific adduct formed from the reaction of 1,2:3,4-diepoxybutane with the N-terminal valine of hemoglobin. unc.edu This advanced technique allowed for the detection of pyr-Val in mice and rats exposed to very low concentrations of 1,3-butadiene (B125203), the metabolic precursor to diepoxybutane. unc.edu The increased sensitivity of nano-UPLC-MS/MS (limit of detection of 1 fmol) was a significant improvement over previous capillary-LC-MS/MS methods. unc.edu

Table 3: UPLC System for the Analysis of Diepoxybutane-Hemoglobin Adducts

Parameter Value/Description Reference
UPLC System nano-UPLC (Waters) unc.edu
Trap Column 2.0 × 20–mm Symmetry C18, 5-µm unc.edu
Analytical Column 100 µm × 100–mm BEH C18 UPLC column unc.edu
Sample Loading Flow Rate 15 µL/min unc.edu
Analytical Flow Rate 1.2 µL/min unc.edu

| Mobile Phase | 15mM ammonium (B1175870) formate-0.7% formic acid | unc.edu |

Electrospray ionization (ESI) is a soft ionization technique that is ideal for the analysis of polar and thermally labile molecules, such as the derivatives of this compound. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), ESI provides high specificity and structural information through the fragmentation of selected precursor ions. nih.govnih.gov This technique has been instrumental in the characterization and quantification of various diepoxybutane-DNA adducts, including guanine-adenine cross-links and formamidopyrimidine adducts of deoxyguanosine. nih.govnih.gov The fragmentation patterns observed in the MS/MS spectra are used to confirm the identity of the adducts. nih.gov

Stable isotope dilution (SID) mass spectrometry is the gold standard for accurate quantification in complex matrices. nih.govnist.gov This method involves spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte to serve as an internal standard. nih.govnih.gov The ratio of the analyte to the internal standard is then measured by mass spectrometry. This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. epa.gov SID has been extensively used in the quantification of diepoxybutane-DNA adducts, with detection limits as low as 0.6 to 1.5 adducts per 10⁸ normal nucleotides. nih.govnih.gov The synthesis of these isotopically labeled standards is a critical component of this methodology. nih.govnih.gov

Table 4: Accuracy and Precision of Stable Isotope Dilution HPLC-ESI-MS/MS for Diepoxybutane-DNA Adducts

Adduct Accuracy (%) Precision (%) Reference
N7G-N3A-BD 105 ± 17 nih.govnih.gov
N7G-N7A-BD 102 ± 25 nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. It provides profound insights into molecular structure, from simple proton and carbon environments to complex three-dimensional arrangements and reaction dynamics.

Application in Monitoring Reaction Kinetics

¹H NMR spectroscopy serves as a powerful, non-invasive method for real-time monitoring of reactions involving epoxides. nih.gov The progress of reactions, such as the ring-opening of this compound, can be followed by observing the change in the intensity of NMR signals over time. The protons on the epoxide rings have characteristic chemical shifts, typically found in the 2.90 to 3.24 ppm range. nih.govacs.org As the epoxide rings open, these signals diminish and new signals corresponding to the protons of the reaction product, such as those in a resulting diol or adduct, appear.

This technique allows for the quantitative determination of reactant consumption and product formation, enabling the calculation of reaction rates and kinetic parameters. nih.govacs.org For instance, in reactions where the products are particularly sensitive, ¹H NMR is often the preferred method for monitoring the reaction pathway. researchgate.net The integration of the respective signals provides a direct measure of the concentration of each species in the reaction mixture, assuming proper internal standards are used. nih.govacs.org This approach has been successfully applied to study the oxidative stability of oils by monitoring the formation of epoxides and to understand the mechanisms of epoxide-opening reactions mediated by various complexes. nih.govnih.govacs.org

Table 1: Typical ¹H NMR Chemical Shifts for Epoxide Protons and Related Groups This table is interactive. You can sort and filter the data.

Functional Group Typical Chemical Shift (ppm) Notes
Epoxide CH 2.90 - 3.24 Signals for protons directly on the oxirane ring. nih.govacs.org
Methylene (CH₂) adjacent to Epoxide ~1.50 Appears upon conversion of double bonds to epoxides. marinelipids.ca
Product Alcohol (CH-OH) 3.5 - 4.5 Appears after nucleophilic ring-opening of the epoxide.
Reactant Alkene (=CH) ~5.50 Disappears as epoxidation proceeds. marinelipids.ca

Conformation and Stereochemical Analysis of Derivatives

NMR spectroscopy is paramount for elucidating the complex stereochemistry and conformational preferences of derivatives of this compound. The bifunctional nature of this compound means its reactions can produce a mixture of stereoisomers, and NMR is crucial for their identification and characterization. nih.govnih.gov

One-dimensional (1D) ¹H NMR provides initial data through chemical shifts and scalar (J) coupling constants. The magnitude of ³J coupling constants between vicinal protons can be used with the Karplus equation to estimate dihedral angles, offering insight into the preferred conformations of the molecule's backbone.

Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment:

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is critical for identifying connections across quaternary carbons or heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other (typically <5 Å), providing definitive evidence for determining relative stereochemistry and conformations. nih.gov

These methods have been instrumental in determining the precise structure of adducts formed between diepoxybutane and DNA nucleobases. nih.govnih.gov For example, 2D NMR experiments were used to confirm the trans stereochemistry of products from certain epoxide reactions and to correct the misassignment of a chlorine atom's position in a trihydroxybutyl-guanine adduct. nih.govnih.gov The complexity of the resulting spectra often indicates the presence of multiple diastereomers or stable rotamers, which can be resolved and assigned using this suite of powerful NMR techniques. nih.gov

Table 2: Application of NMR Techniques in Structural Analysis of Epoxide Derivatives This table is interactive. You can sort and filter the data.

NMR Technique Information Obtained Application Example
1D ¹H NMR Chemical shifts, coupling constants (J) Initial structural assessment, estimation of dihedral angles. researchgate.net
1D ¹³C NMR / DEPT Carbon skeleton, number of attached protons Characterization of the carbon framework of adducts. nih.gov
2D COSY H-H coupling networks Mapping proton connectivity within the molecule.
2D HSQC / HMQC Direct C-H correlations Assigning ¹³C signals based on known ¹H signals. nih.govnih.gov
2D HMBC Long-range C-H correlations (2-3 bonds) Establishing connectivity across heteroatoms or quaternary centers. researchgate.net
2D NOESY / ROESY Through-space H-H proximity Determining relative stereochemistry and molecular conformation. nih.gov

Spectrophotometric and Other Physical Methods

Alongside NMR, a variety of other spectroscopic and physical methods are vital for the comprehensive characterization of this compound and its derivatives, particularly for analyzing adducts and polymeric materials.

Ultraviolet (UV) Spectroscopy for Adduct Characterization

While the saturated diepoxybutane structure does not possess a strong chromophore for UV-Vis analysis, its derivatives, especially adducts with biological macromolecules like DNA, can be effectively characterized using this method. nih.gov When this compound reacts with a nucleobase such as adenine (B156593) or guanine (B1146940), the resulting adduct often exhibits a UV absorption spectrum that is distinct from the parent nucleobase. nih.govnih.gov

This change in the electronic spectrum provides a valuable signature for adduct formation. The position of the maximum absorbance (λmax) and the shape of the spectrum can reveal the site of alkylation on the nucleobase. For example, studies on diepoxybutane-deoxyadenosine adducts showed that the UV spectra changed significantly depending on whether the substitution occurred at the N⁶ position or across the 1 and N⁶ positions. nih.gov Furthermore, the pH dependence of the UV spectrum can provide additional confirmation of the adduct's structure, as protonation or deprotonation of different sites on the heterocyclic ring will induce characteristic spectral shifts. nih.gov

Table 3: UV Absorbance Maxima (λmax) for Diepoxybutane (DEB)-Deoxyadenosine Adducts This table is interactive. You can sort and filter the data.

Compound pH Condition λmax (nm) Reference
N⁶-substituted DEB-dA adduct Neutral 274 nih.gov
N⁶-substituted DEB-dA adduct Acidic 268 nih.gov
1,N⁶-substituted DEB-dA adduct Neutral 264 nih.gov
1,N⁶-substituted DEB-dA adduct Acidic 264 nih.gov
DEB-FAPy-dG adduct pH 1.0 271 nih.gov
DEB-FAPy-dG adduct pH 7.0 272 nih.gov
DEB-FAPy-dG adduct pH 12.0 265 nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Product Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the presence of epoxide functional groups and for monitoring their conversion into other functionalities. The epoxy ring has several characteristic vibrational modes that give rise to distinct peaks in the infrared spectrum. spectroscopyonline.com

Key IR absorption bands for the epoxide ring include:

Asymmetric C-O-C stretch: A strong peak typically appearing in the 950–810 cm⁻¹ region. spectroscopyonline.com

Symmetric C-O-C stretch: A peak found between 880–750 cm⁻¹. spectroscopyonline.com

Symmetric ring "breathing" mode: A band located in the 1280–1230 cm⁻¹ range. spectroscopyonline.com

The reaction of this compound, such as in a polymerization or hydrolysis reaction, involves the opening of these rings. FTIR spectroscopy can be used to monitor this process by observing the decrease in the intensity of the characteristic epoxide peaks (e.g., the peak around 914 cm⁻¹). researchgate.net Concurrently, the appearance of new absorption bands signals the formation of the product. For example, if the epoxide is opened by water or an alcohol, a broad and strong O-H stretching band will appear in the 3570–3200 cm⁻¹ region. researchgate.net This makes FTIR a straightforward and effective method for confirming product formation and for following the extent of reaction in curing processes. spectroscopyonline.comresearchgate.net

Table 4: Characteristic FTIR Frequencies for Epoxide Group Identification This table is interactive. You can sort and filter the data.

Vibrational Mode Wavenumber Range (cm⁻¹) Intensity Notes
Ring Breathing (Symmetric) 1280 - 1230 Medium Involves concerted stretching of C-C and C-O bonds. spectroscopyonline.com
C-O-C Stretch (Asymmetric) 950 - 810 Strong A very characteristic and often intense peak for epoxides. spectroscopyonline.com
C-O-C Stretch (Symmetric) 880 - 750 Strong Another intense and useful peak for identification. spectroscopyonline.com
Product O-H Stretch 3570 - 3200 Strong, Broad Appears upon ring-opening by a hydroxyl-containing nucleophile. researchgate.net

Multi-Angle Laser Light-Scattering for Polymer Characterization

When this compound is used as a monomer or a cross-linking agent to create polymers, Multi-Angle Laser Light-Scattering (MALLS) is a powerful technique for characterizing the resulting macromolecules. wyatt.com MALLS is an absolute technique, meaning it does not rely on calibration with standards of a similar structure to determine the molar mass of a polymer. wiley.com

Typically, MALLS is coupled with a separation technique like Size-Exclusion Chromatography (SEC) or Asymmetric Flow Field Flow Fractionation (AF4). wiley.com As the polymer sample elutes from the separation column and passes through the MALLS detector, the instrument measures the intensity of light scattered by the molecules at multiple angles simultaneously. youtube.com

This data, combined with the concentration measurement from a differential refractive index (dRI) detector, allows for the calculation of several key polymer properties at each point in the chromatogram: wyatt.comyoutube.com

Absolute molar mass distribution: Providing the number-average (Mn), weight-average (Mw), and polydispersity index (PDI) of the polymer sample. stanford.edu

Radius of gyration (Rg): A measure of the size and compactness of the polymer coils.

Conformation and Branching: By plotting the radius of gyration against molar mass (a conformation plot), one can gain insights into the polymer's structure in solution (e.g., random coil, sphere, or rod). Deviations from the behavior of a linear standard can indicate the presence and extent of long-chain branching. wiley.com

Therefore, for any polymers synthesized from this compound, SEC-MALLS is an essential tool for providing a comprehensive understanding of their molecular structure, which ultimately governs their physical properties. wyatt.com

Theoretical and Computational Studies of 2 Methyl 1,2,3,4 Diepoxybutane

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. While direct applications to 2-Methyl-1,2,3,4-diepoxybutane are not extensively documented, studies on related isoprene (B109036) oxidation products demonstrate the utility of these methods.

Density Functional Theory (DFT) Applications

There is a notable absence of specific DFT studies detailing the optimized geometry, vibrational frequencies, or electronic properties of this compound in the reviewed literature. However, DFT methods are frequently applied to understand the chemistry of isoprene and its derivatives.

For instance, DFT calculations using the B3LYP functional have been employed to:

Investigate the reaction mechanisms of isoprene with various reactants researchgate.netacs.org.

Analyze the molecular structure and orbitals of isoprene radical cations with different counter-anions researchgate.net.

Assess the performance of different functionals (e.g., B3LYP, ωB97X-D, PBE0) for calculating the spectra of related compounds like trans-β-isoprene epoxydiol (IEPOX), a product of isoprene oxidation. In such studies, hybrid functionals combined with a modest basis set like 6-311G(d,p) have shown good agreement with experimental data nih.gov.

These applications suggest that a similar computational approach could readily be used to determine the fundamental quantum chemical properties of this compound.

Prediction of Molecular Interactions and Reactivity

Reactivity: Experimental comparisons between the epoxides of isoprene and butadiene (the precursor to DEB) indicate that the methyl group on the isoprene backbone has a subtle effect on the reactivity of its epoxides researchgate.net. This suggests that while the reactivity of this compound would be similar to DEB, differences in reaction rates and product distributions are expected. Quantum chemical calculations could precisely quantify these differences by modeling reaction pathways and calculating activation energy barriers.

Mechanistic Precursors: Theoretical studies have provided insights into the formation of isoprene epoxides in the atmosphere. Quantum chemical calculations have been used to explore the unimolecular reactions of alkoxy radicals formed during the oxidation of isoprene, revealing pathways that lead to the production of epoxide species copernicus.org. Other quantum studies have investigated the reactions of isoprene with reactive oxygen species, which is the initial step toward the formation of its epoxides researchgate.netnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. Specific MD studies for this compound were not identified in the surveyed literature.

Conformation and Conformational Dynamics Studies

No research detailing the conformational analysis or dynamic behavior of this compound through MD simulations was found. Such studies would be valuable for understanding how the molecule explores different shapes and how the methyl group influences its flexibility compared to the unmethylated 1,2,3,4-diepoxybutane.

Protein-Ligand Interaction Modeling

Modeling the interaction between small molecules and biological macromolecules like proteins is crucial for toxicology and drug development. Isoprene is metabolized in vivo by enzymes such as cytochrome P450, leading to the formation of isoprene diepoxide, which is considered a potentially toxic metabolite nih.gov. The unmethylated analogue, 1,2,3,4-diepoxybutane, is known to form covalent bonds (adducts) with proteins and DNA nih.govunc.edu.

Despite this biological context, no specific protein-ligand interaction modeling studies for this compound were found. Computational docking and MD simulations could be employed to predict which amino acid residues in proteins like cytochrome P450 or hemoglobin are most likely to interact with or be modified by this reactive diepoxide.

Mechanistic Insights from Computational Approaches

Computational chemistry provides deep mechanistic insights into chemical reactions, complementing experimental findings. While specific computational studies on the reaction mechanisms of this compound are sparse, related research provides a basis for understanding its likely behavior.

One experimental kinetics study on 1,2,3,4-diepoxybutane suggested that the reactions of diepoxides can be approximated as two distinct monoepoxide reactions, each with its own reaction rate oberlin.edu. This model provides a potential framework for computationally investigating the stepwise reactions of this compound, such as its hydrolysis or reactions with biological nucleophiles. Computational modeling could determine the activation barriers for the opening of each epoxide ring and assess how the methyl group electronically and sterically influences the regioselectivity of nucleophilic attack.

Elucidation of Reaction Pathways and Transition States

Currently, there are no specific computational studies in the available literature that elucidate the reaction pathways and transition states of this compound. Such studies would be invaluable for understanding its reactivity with biological macromolecules.

For the parent compound, 1,2,3,4-diepoxybutane, theoretical models have been used to investigate its reactions with nucleophiles, such as DNA bases. nih.govnih.gov These studies typically employ quantum chemical methods to map the potential energy surface of the reaction, identifying the most likely pathways and the energy barriers associated with them. The transition state, a critical point on this surface, represents the highest energy structure along the reaction coordinate and is key to determining the reaction rate. wikipedia.orglibretexts.org

A theoretical investigation into this compound would likely explore how the presence of the methyl group influences the stability of the epoxide rings and the activation energies for their opening. It would be anticipated that the methyl group could exert both steric and electronic effects, potentially favoring certain reaction pathways over others compared to the unsubstituted DEB.

Characterization of Adduct Structures and Stability

Detailed computational characterization of the adduct structures formed from this compound and their relative stabilities are not present in the current body of scientific literature.

Computational chemistry provides powerful tools for determining the three-dimensional structures of molecules, including the adducts formed when reactive compounds like diepoxides bind to DNA or proteins. unipd.it Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of these adducts and calculate their binding energies and thermodynamic stability. researchgate.net

For the parent compound DEB, numerous studies have identified and characterized its adducts with DNA bases, particularly guanine (B1146940) and adenine (B156593). nih.govnih.govnih.gov These studies have been crucial in understanding the mechanisms of DEB-induced mutagenesis and carcinogenesis.

Future computational work on this compound would be necessary to predict the structures of its adducts and to compare their stability to those of DEB. This information would be critical for assessing its potential biological activity and toxicity. The methyl group's influence on the stereochemistry and stability of the resulting adducts would be a key area of investigation.

Applications of 2 Methyl 1,2,3,4 Diepoxybutane in Materials Science and Chemical Synthesis Research

Role as a Chemical Intermediate in Synthesis

2-Methyl-1,2,3,4-diepoxybutane, also known as isoprene (B109036) diepoxide, serves as a reactive chemical intermediate due to the presence of two highly strained epoxide rings. This high reactivity makes it a valuable precursor in both biological contexts and chemical synthesis. The analogous compound, 1,2,3,4-diepoxybutane (DEB), is well-established as a chemical intermediate for synthesizing pharmaceuticals like erythritol (B158007) and for use in various research applications. nih.gov

The reactivity of the diepoxide structure is central to its function. Epoxides are susceptible to ring-opening reactions with a wide range of nucleophiles. The presence of two such rings in this compound allows it to act as a bifunctional agent, capable of forming connections between two different molecules or moieties. In biological systems, isoprene is metabolized to monoepoxides and subsequently to isoprene diepoxide, which can then react with biomolecules. nih.govnih.gov This reactivity has been studied in the context of its ability to alkylate biological molecules. nih.govnih.gov

Advanced Polymer and Resin Development

The bifunctional nature of this compound is particularly useful in polymer science for creating and modifying complex macromolecular structures.

Cross-linking Agent for Polymer Modification

Diepoxides are effective cross-linking agents, forming covalent bonds between polymer chains to create a three-dimensional network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The cross-linking mechanism involves the ring-opening of the epoxide groups, which react with functional groups on the polymer chains, such as hydroxyl or anhydride (B1165640) groups. researchgate.netmdpi.com

Table 1: Examples of Epoxy-Based Cross-linking in Isoprene-Type Rubbers

Polymer SystemEpoxy-Based Cross-linker TypeEffect of Cross-linkingReference
Liquid Isoprene Rubber (maleic anhydride functionalized)Epoxy end-capped polypropylene (B1209903) oxideFormation of a dense, three-dimensional network; increased stiffness. mdpi.com
Neoprene W (an isoprene derivative)Synthetic epoxy resin (general)Formation of cross-links via epoxide ring-opening. sapub.org
Natural Rubber (Epoxidized)Dicarboxylic acidsCuring of the rubber via reaction with epoxy groups. nih.gov

Synthesis of Specialized Polymeric Materials

Beyond modifying existing polymers, epoxide compounds are utilized in the synthesis of new, specialized polymeric materials. An important application is the creation of end-functionalized polymers. Research has demonstrated an efficient in situ method to produce end-functionalized polyisoprene by introducing epoxide compounds into a neodymium-mediated coordinative chain transfer polymerization (CCTP) system. mdpi.comnih.gov

In this process, the highly reactive end of the growing polyisoprene chain attacks the epoxide, leading to the incorporation of one or two epoxide units at the chain's terminus. mdpi.comnih.gov This method achieves a high functionalization efficiency, reaching up to 92.7%. mdpi.comnih.gov The resulting hydroxyl group at the polymer chain end can be further converted to other functionalities, allowing for the creation of tailored polymers with specific properties for advanced applications. mdpi.comnih.gov

Modification of Natural Polymers

Starch Cross-linking Research

The principles of cross-linking with diepoxides extend to natural polymers like starch. Research has specifically investigated the use of the related compound 1,2,3,4-diepoxybutane (DEB) for the modification of water-soluble and native potato starches. chem.sk Cross-linking is a widely used method to enhance the properties of starch for various applications by increasing its resistance to high temperatures, shear, and low pH. researchgate.netnih.govmdpi.com

In these studies, DEB was used to form cross-links between starch molecules, and its effectiveness was compared to other cross-linking agents like 1,2,7,8-diepoxyoctane (B1206477) (DEO). chem.sk The modification resulted in a significant increase in the molecular weight of the water-soluble starch fractions. chem.sk Kinetic studies were performed to understand the reaction rates and activation energies of the cross-linking process. chem.sk

Table 2: Effect of Diepoxybutane Cross-linking on Molecular Weight of Water-Soluble Starch

Starch SampleWeight Average Molecular Mass (Mw)Reference
Starting Material (Water-Soluble Starch)291 kDa chem.sk
Starch Modified with 1,2,3,4-Diepoxybutane (DEB)471 kDa chem.sk

The research determined the corresponding activation energies for the cross-linking process, finding that DEB had a lower activation energy compared to other agents, suggesting a more favorable reaction kinetic profile under the tested conditions. chem.sk

Table 3: Activation Energies for Starch Cross-linking with Different Epoxides

Cross-linking AgentActivation Energy (kJ/mol)Reference
Epichlorohydrin (E)131 chem.sk
1,2,7,8-Diepoxyoctane (DEO)105 chem.sk
1,2,3,4-Diepoxybutane (DEB)55 chem.sk

Surrogate Compound in Atmospheric Chemistry Models

Isoprene diepoxides (a class of compounds that includes this compound and more commonly studied isoprene epoxydiols, or IEPOX) are critical intermediates in atmospheric chemistry. pnas.orgrsc.org Isoprene is the most significant non-methane hydrocarbon emitted into the atmosphere by vegetation. pnas.org Its photooxidation leads to the formation of secondary organic aerosols (SOA), which have major implications for air quality and climate. pnas.orgmdpi.com

Atmospheric models, such as the Community Multiscale Air Quality (CMAQ) model, have been updated to include the chemical pathways of isoprene-derived epoxides to improve the accuracy of aerosol predictions. acs.orgbohrium.comcopernicus.org Under low-NOx conditions, the oxidation of isoprene produces high yields of IEPOX. mdpi.com These highly reactive epoxides are taken up by acidic sulfate (B86663) aerosols in the atmosphere, where they undergo particle-phase reactions to form SOA components like 2-methyltetrols and organosulfates. mdpi.comacs.orgacs.org

The inclusion of these IEPOX pathways in models like CMAQ and GEOS-Chem provides a more mechanistic representation of SOA formation, moving beyond simpler empirical approaches. acs.orgresearchgate.net This allows for more accurate predictions of key isoprene-derived aerosol species and better captures the influence of anthropogenic pollutants, such as sulfur oxides, on biogenic SOA formation. acs.orgacs.org Modeling studies have shown that factors like aerosol acidity, liquid water content, and the concentration of sulfate are crucial in determining the rate and extent of IEPOX-derived SOA production. acs.orgacs.org

Environmental Transformation and Fate Research of 2 Methyl 1,2,3,4 Diepoxybutane

Atmospheric Reactivity and Degradation Pathways

The atmospheric persistence of 2-Methyl-1,2,3,4-diepoxybutane is largely dictated by its reactivity with atmospheric constituents and its response to sunlight. The primary degradation pathways include hydrolysis within atmospheric aerosols and photochemical oxidation.

While direct studies on the hydrolytic stability of this compound within atmospheric aerosols are limited, research on the analogous compound 1,2,3,4-diepoxybutane (DEB) provides significant insights. The hydrolysis of these epoxides is a critical process that can lead to the formation of less volatile and more water-soluble compounds, such as polyols, which contribute to the formation of secondary organic aerosol (SOA).

One study investigated the nonenzymatic hydrolysis of DEB across a range of pH and temperatures. The findings indicated that DEB stability is pH-dependent, with the greatest stability observed in the pH range of 5–9. researchgate.net In this range, neutral hydrolysis is the predominant degradation mechanism. researchgate.net However, under more acidic or alkaline conditions, the hydrolysis is significantly accelerated. researchgate.net This acid- and base-catalyzed hydrolysis of the epoxide rings is a key factor in its degradation. researchgate.net

In simulated tropospheric aerosol solutions, 1,2,3,4-diepoxybutane has been used as a surrogate for isoprene-derived diepoxides to study their reaction kinetics. In the presence of sulfate (B86663), a common component of atmospheric aerosols, the ring-opening of the epoxide was observed to produce monoepoxide hydroxy sulfates with high yields (38%). oberlin.edu This reaction is significant as it demonstrates that in acidic aerosols, isoprene-derived diepoxides can form tetrafunctional products, with a notable portion containing sulfate. oberlin.edu

Table 1: Hydrolysis Data for 1,2,3,4-Diepoxybutane (DEB) as a Surrogate for this compound

ParameterValue/ObservationConditionsReference
pH of Greatest Stability 5-9Laboratory Study researchgate.net
Primary Hydrolysis Mechanism at pH 5-9 Neutral HydrolysisLaboratory Study researchgate.net
Accelerated Hydrolysis Conditions Acidic (pH < 5) and Alkaline (pH > 9)Laboratory Study researchgate.net
Product in Sulfate-Containing Aerosol Monoepoxide Hydroxy SulfatesSimulated Tropospheric Aerosol oberlin.edu
Yield of Monoepoxide Hydroxy Sulfates 38%Simulated Tropospheric Aerosol oberlin.edu

Note: This data is for 1,2,3,4-diepoxybutane, a structurally similar compound, and is used as a proxy due to the lack of direct data for this compound.

The atmospheric oxidation of isoprene (B109036) is initiated primarily by the hydroxyl radical (OH). copernicus.org This reaction leads to the formation of isoprene-derived hydroxyperoxyl radicals. copernicus.org Under low-nitric-oxide (NO) conditions, these radicals can further react to form a mixture of cis- and trans-β-isoprene epoxydiols (IEPOX). copernicus.org These IEPOX isomers are considered key precursors to the formation of this compound through further oxidation.

The IEPOX isomers are known to be rapidly taken up into acidic aerosols, where they undergo further reactions to form SOA. copernicus.org The subsequent photochemical reactions of this compound within the aerosol phase or in the gas phase would likely involve reactions with OH radicals, leading to further oxidation and fragmentation of the molecule.

Formation in Environmental Contexts

This compound is not a primary emission product but is formed in the atmosphere through the photooxidation of isoprene. nih.govmdpi.com Isoprene is a significant biogenic volatile organic compound emitted by vegetation. copernicus.org

The formation pathway is understood to proceed through the following key steps:

Oxidation of Isoprene: The process begins with the gas-phase oxidation of isoprene by the hydroxyl radical (OH). copernicus.org

Formation of Epoxydiols: This initial oxidation leads to the formation of isoprene epoxydiols (IEPOX). copernicus.org

Further Oxidation to Diepoxide: Subsequent oxidation of these epoxydiols is hypothesized to lead to the formation of this compound.

The presence of oxygenated derivatives of isoprene, such as C5-alkene triols, in Amazonian rainforest aerosols provides indirect evidence for the existence of intermediate epoxydiol derivatives of isoprene. nih.gov The formation of these triols can be explained by the acid-catalyzed ring-opening of compounds like 1,2-epoxy-2-methyl-3,4-dihydroxybutane and 1,2-dihydroxy-2-methyl-3,4-epoxybutane, which are structurally related to the diepoxide. nih.gov

Methodologies for Environmental Monitoring of the Compound

The detection and quantification of reactive species like this compound in the environment require sensitive and specific analytical methods. While methods specifically validated for this compound in ambient air are not widely documented, methodologies developed for its structural analog, 1,2,3,4-diepoxybutane (DEB), in workplace air can be adapted.

A common approach involves the following steps:

Sample Collection: Air is drawn through a sorbent tube, typically filled with activated carbon, to trap the compound. nih.gov

Desorption: The trapped analyte is then desorbed using a suitable solvent mixture, such as dichloromethane (B109758) and methanol. nih.gov

Analysis: The resulting solution is analyzed using gas chromatography coupled with a mass selective detector (GC-MS). nih.gov

This technique allows for the selective determination of the target compound. For DEB, this method has been shown to be linear over a working range equivalent to air concentrations of 5–114 μg/m³ for an 18 L air sample. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for DEB were reported to be 9.89 ng/mL and 29.67 ng/mL in the solution, respectively. nih.gov It is anticipated that a similar methodology could be developed and validated for the environmental monitoring of this compound.

Table 2: Analytical Method for the Determination of 1,2,3,4-Diepoxybutane (DEB) in Air

StepDescriptionDetailsReference
Sampling Adsorption from airActivated carbon sorbent tubes nih.gov
Desorption Elution of analyteDichloromethane/methanol (95:5, v/v) nih.gov
Instrumentation Separation and DetectionGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Working Range Linearity of measurement5-114 µg/m³ (for an 18 L air sample) nih.gov
Detection Limit Lowest detectable concentration9.89 ng/mL (in solution) nih.gov
Quantification Limit Lowest quantifiable concentration29.67 ng/mL (in solution) nih.gov

Note: This methodology is for 1,2,3,4-diepoxybutane and would require adaptation and validation for this compound.

Q & A

Q. What are the critical physical and chemical properties of DEB that influence its experimental handling?

DEB (CAS 298-18-0) is a volatile, reactive diepoxide with molecular formula C₄H₆O₂ (86.09 g/mol). Key properties include a density of 1.112 g/cm³, melting point of 3.5°C, and boiling point of 144.05°C . Its low melting point requires controlled storage temperatures, while its electrophilic epoxide groups react readily with nucleophiles (e.g., DNA, proteins). Handling under inert atmospheres (e.g., nitrogen) is critical to prevent hydrolysis or unintended reactions .

Table 1: Key Physical Properties of DEB

PropertyValue
Molecular FormulaC₄H₆O₂
Molecular Weight86.09 g/mol
Density1.112 g/cm³
Melting Point3.5°C
Boiling Point144.05°C
Refractive Index1.436

Q. How does DEB function as a genotoxic metabolite of 1,3-butadiene?

DEB is the ultimate carcinogenic metabolite of 1,3-butadiene (BD), formed via cytochrome P450-mediated epoxidation. Its genotoxicity arises from forming DNA-DNA interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs), primarily targeting guanine residues at 5'-GNC sequences . Experimental models like human TK6 lymphoblasts and B6C3F1 mice demonstrate DEB-induced p53-dependent apoptosis and hematolymphoid tumors, respectively .

Advanced Research Questions

Q. What methodologies characterize DEB-induced DNA adducts, and how does stereochemistry influence their formation?

DEB’s stereoisomers (S,S-, R,R-, meso-DEB) exhibit distinct biological effects. Advanced techniques include:

  • LC-ESI-MS/MS : Identifies N⁷-guanine adducts and dG-dG ICLs in vitro .
  • ²³P-postlabeling : Quantifies adducts in tissues of BD-exposed animals .
  • Proteomic profiling : Resolves DPCs in human fibrosarcoma (HT1080) cells, revealing histone cross-links as dominant lesions . Key finding: meso-DEB forms more persistent adducts than enantiomers due to steric hindrance in repair .

Table 2: DEB-DNA Adduct Detection Methods

Adduct TypeDetection MethodKey Finding
N⁷-Guanine adductsLC-ESI-MS/MSDominant adduct in vitro
dG-dG interstrand cross-links²³P-postlabelingPreferential formation at 5'-GNC
DNA-protein cross-linksProteomic profilingHT1080 cell-specific DPCs

Q. How can researchers resolve contradictions in DEB’s mutagenic potency across models?

Discrepancies arise from interspecies metabolic differences (e.g., mice vs. humans) and repair pathway efficiency. Methodological approaches include:

  • Isobolographic analysis : Assesses synergistic effects of DEB with other BD metabolites (e.g., 1,2-epoxybutene) .
  • Repair-deficient cell lines : XPA⁻/⁻ cells highlight nucleotide excision repair’s role in adduct persistence .
  • Dose-response modeling : Correlates DEB adduct levels with hprt gene mutations in mouse splenocytes .

Q. What in vivo/in vitro methods quantify DEB adduct persistence and repair?

  • In vivo : ¹⁴C-labeled DEB administered via inhalation to rodents, followed by AMS-based adduct quantification in spleen/liver DNA .
  • In vitro : Recombinant repair enzymes (e.g., methylpurine DNA glycosylase) incubated with DEB-adducted plasmids to measure excision kinetics via gel electrophoresis .
  • ChIP-HRMS : Identifies DEB-crosslinked proteins in human lymphoblasts exposed to 0.1–10 μM DEB .

Methodological Considerations

  • Stereochemical analysis : Chiral GC-MS distinguishes DEB isomers, critical for toxicity studies .
  • Cross-species validation : Compare DEB metabolism in human hepatocytes vs. mouse models to address carcinogenicity disparities .
  • Adduct stability assays : Monitor DEB-induced dA adducts under physiological pH (7.4) to simulate in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.